2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride

Catalog No.
S2698624
CAS No.
1989659-23-5
M.F
C9H19ClN2O
M. Wt
206.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochlori...

CAS Number

1989659-23-5

Product Name

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71

InChI

InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H

InChI Key

QUQJGAUUTJZCBN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)N)CN.Cl

solubility

not available

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is a chemical compound with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.72 g/mol. It is categorized as an organic amine and is often utilized in various biochemical applications due to its buffering properties. The compound appears as a white to off-white powder and is soluble in water, making it suitable for use in biological systems .

Typical of amines and amides. Notably, it can undergo:

  • Acylation: The amine group can react with acyl chlorides to form different amides.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to the formation of quaternary ammonium salts.
  • Deprotonation: In basic conditions, the hydrochloride salt can be deprotonated to yield the free base, which may exhibit different solubility properties and reactivity.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride exhibits notable biological activity, particularly as a non-ionic organic buffering agent. It maintains pH levels within a range of 6 to 8.5, making it useful in cell culture and other biological experiments where pH stability is crucial . Additionally, its structural features suggest potential interactions with biological receptors, though specific pharmacological data may be limited.

The synthesis of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride typically involves the following steps:

  • Starting Materials: Cyclohexylamine and acetic anhydride or acetic acid are commonly used as precursors.
  • Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure optimal yield.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve the desired purity level.

Alternative synthetic routes may involve different amine sources or acylating agents, depending on the desired properties of the final product .

This compound finds applications in several fields, including:

  • Biochemistry: As a buffering agent in cell culture media.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its structural similarity to known bioactive compounds.
  • Chemical Research: Used as a reagent in organic synthesis and reaction studies.

Its unique structure allows for versatility in various experimental setups.

Several compounds share structural similarities with 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
1-AminocyclohexaneC₆H₁₃NSimple amine structure without acetamide functionality
N,N-DimethylcyclohexylamineC₈H₁₈N₂Contains two methyl groups on nitrogen
2-(Aminomethyl)phenolC₇H₉NAromatic structure with hydroxyl group
Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetateC₁₂H₂₂ClNO₂Ester derivative with additional propene functionality

The unique aspect of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride lies in its combination of cyclohexyl and acetamide functional groups, which may confer distinct biological activities compared to simpler amines or other derivatives .

Molecular Structure and Composition

Molecular Formula and Weight

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is characterized by the molecular formula C₉H₁₉ClN₂O [1] [2] [3]. The compound exhibits a molecular weight of 206.71-206.72 g/mol, with slight variations reported across different sources due to measurement precision [1] [2] [4]. This molecular weight reflects the presence of the hydrochloride salt form, which adds the mass of the chloride ion to the base compound structure [3].

The compound is assigned the Chemical Abstracts Service registry number 1989659-23-5 [1] [2] [3]. Alternative molecular weight values of 206.713 g/mol have been reported in some databases, demonstrating the precision variations inherent in different analytical determinations [3].

PropertyValueReference
Molecular FormulaC₉H₁₉ClN₂O [1] [2] [3]
Molecular Weight206.71-206.72 g/mol [1] [2] [4]
Chemical Abstracts Service Number1989659-23-5 [1] [2] [3]
MDL NumberMFCD30342951 [1] [3]

Structural Features and Functional Groups

The molecular architecture of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride comprises several distinct structural domains [2] [4]. The central framework consists of a cyclohexyl ring system that provides steric bulk and hydrophobic character to the molecule [4]. Attached to this cyclohexyl ring is an aminomethyl functional group (-CH₂NH₂) that confers basicity and potential for hydrogen bonding interactions [4].

The acetamide moiety (-NHCOCH₃) represents another critical functional group, enhancing the compound's capacity for hydrogen bond formation [4]. This acetamide functionality distinguishes the compound from related structures and contributes significantly to its physicochemical properties [4]. The hydrochloride counterion serves to improve aqueous solubility compared to the free base form [4].

The Simplified Molecular Input Line Entry System representation is recorded as O=C(N)CC1(CN)CCCCC1.[H]Cl, which illustrates the connectivity pattern of the constituent atoms [1] [2]. The canonical Simplified Molecular Input Line Entry System format provides an alternative representation: Cl.NCC1(CC(N)=O)CCCCC1 [2].

The International Chemical Identifier string for the compound is InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H [2] [4]. This standardized representation encodes the complete structural information including stereochemical details.

Stereochemistry and Conformational Analysis

The cyclohexyl ring in 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [22] [24]. In this chair conformation, the substituents can occupy either axial or equatorial positions, with equatorial orientations generally preferred due to reduced steric interactions [22] [25].

Conformational analysis reveals that substituents on cyclohexane rings experience different steric environments depending on their axial or equatorial positioning [24] [25]. The aminomethyl and acetamide substituents in this compound will preferentially adopt equatorial positions to minimize unfavorable 1,3-diaxial interactions [22] [24]. This conformational preference has been observed in related cyclohexyl acetamide derivatives through crystallographic studies [26] [28].

The chair conformation allows for bond angles of approximately 109.5 degrees, which closely matches the ideal tetrahedral geometry for sp³-hybridized carbon atoms [25]. This geometric arrangement minimizes both angle strain and torsional strain within the cyclohexyl ring system [25].

Chair interconversion through ring flipping can interchange axial and equatorial positions, but the energy barrier for this process typically favors the conformation with bulky substituents in equatorial positions [24] [25]. The relative stability of different conformers can be predicted using A-values, which quantify the preference of various substituents for equatorial versus axial positions [24].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride [30]. Proton Nuclear Magnetic Resonance spectra of related gabapentin derivatives show characteristic cyclohexyl proton signals in the range of 1.2-2.9 parts per million [30]. The cyclohexyl ring protons typically appear as complex multiplets due to the various coupling patterns between adjacent protons [30].

For analogous compounds, the acetamide methyl group protons resonate around 2.0-2.1 parts per million as a sharp singlet [4] [30]. The aminomethyl protons (CH₂-NH₂) characteristically appear around 2.4-3.0 parts per million [4] [30]. These chemical shift values reflect the electronic environment created by the adjacent nitrogen atom and the cyclohexyl ring system [32] [34].

The amide proton (NH) typically resonates as a broad signal around 8.0 parts per million in deuterium oxide, indicating the presence of the acetamide functional group [30]. Hydroxyl and amine protons often exhibit broad signals due to rapid exchange with the solvent [32] [34].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule [30]. The carbonyl carbon of the acetamide group typically appears around 170-175 parts per million, consistent with amide carbonyl chemical shifts [30] [34]. The cyclohexyl ring carbons resonate in the aliphatic region between 20-40 parts per million [30] [34].

Proton AssignmentChemical Shift (ppm)Multiplicity
Cyclohexyl protons1.2-2.9Complex multiplets
Acetamide CH₃2.0-2.1Singlet
Aminomethyl CH₂2.4-3.0Broad singlet
Amide NH~8.0Broad singlet

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational frequencies of functional groups present in 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride [30]. The carbonyl stretching frequency of the acetamide group typically appears around 1650-1700 cm⁻¹, which is characteristic of amide C=O bonds [30]. Primary amides generally show two N-H stretching bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching modes [16] [18].

The cyclohexyl C-H stretching vibrations appear in the aliphatic region around 2800-3000 cm⁻¹ [16] [18]. These bands reflect the sp³-hybridized carbon-hydrogen bonds present in the saturated ring system [16] [18]. The aminomethyl group contributes additional N-H stretching frequencies, which may overlap with the acetamide N-H bands [16] [18].

For related cyclohexyl acetamide compounds, the amide N-H bending vibration typically occurs around 1550-1650 cm⁻¹ [16] [18]. The C-N stretching frequencies of both the aminomethyl and acetamide groups appear in the fingerprint region below 1500 cm⁻¹ [16] [18].

The hydrochloride salt formation may influence certain vibrational frequencies, particularly those associated with the protonated amine groups [16] [18]. Broad absorption bands in the 2500-3000 cm⁻¹ region often indicate N-H⁺ stretching in ammonium salts [16] [18].

Mass Spectrometry (MS) Analysis

Mass spectrometry analysis of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride provides molecular weight confirmation and fragmentation pattern information [4] [35]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 169.1 for the [M-Cl]⁺ ion, corresponding to the protonated form of the free base [4].

The fragmentation pattern reveals characteristic losses associated with the functional groups present in the molecule [33] [35]. Common fragmentation pathways include the loss of the acetamide group (molecular ion minus 59) and cleavage adjacent to the nitrogen atoms [33] [35]. The cyclohexyl ring system may undergo characteristic fragmentations, including the loss of ethylene (28 mass units) or other alkyl fragments [33] [35].

Alpha-cleavage adjacent to the nitrogen atoms represents a favored fragmentation pathway in amine-containing compounds [33] [35]. This process can lead to the formation of iminium ions, which appear as prominent peaks in the mass spectrum [33] [35]. The base peak often corresponds to the most stable fragment ion formed through these cleavage processes [33] [35].

For related cyclohexyl compounds, mass spectrometry studies have identified characteristic fragment ions at m/z 58 and m/z 71, which correspond to cleavages from the cyclohexane ring system [35]. These fragments provide diagnostic information for structural identification and confirmation [35].

Ionm/z ValueAssignment
[M-Cl]⁺169.1Protonated free base
Base peakVariableMost stable fragment
Cyclohexyl fragments58, 71Ring cleavage products

Crystallographic Properties

Crystal Structure

The crystal structure of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride has not been extensively documented in the available literature, but related cyclohexyl acetamide derivatives provide insight into expected structural features [26] [28] [39]. Analogous compounds typically crystallize in monoclinic space groups, with the cyclohexyl ring adopting the energetically favorable chair conformation [26] [28] [39].

In related structures, the cyclohexyl ring maintains its chair geometry with the substituents preferentially occupying equatorial positions [26] [28]. The N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide structure, for example, crystallizes in the monoclinic space group with the cyclohexyl ring in a chair conformation [26]. Similarly, N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide exhibits a chair conformation for the cyclohexyl ring with equatorial nitrogen substitution [28].

Crystal packing in cyclohexyl acetamide derivatives is typically dominated by intermolecular hydrogen bonding between the amide N-H groups and carbonyl oxygen atoms [26] [28] [39]. These hydrogen bonds often form extended chain structures that propagate through the crystal lattice [26] [28]. The presence of the hydrochloride counterion in 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride would be expected to participate in additional hydrogen bonding interactions [39] [42].

The molecular geometry around the amide group generally exhibits planarity, with the cyclohexyl ring protruding from this plane [26] [28]. Typical dihedral angles between the cyclohexyl ring and the acetamide plane range from 40-70 degrees in related structures [27] [39].

X-Ray Diffraction Analysis

While specific X-ray diffraction data for 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride are not available in the literature, structural studies of related compounds provide relevant crystallographic insights [26] [28] [39]. X-ray diffraction analysis typically reveals unit cell parameters, space group symmetry, and detailed atomic positions within the crystal structure [26] [28] [39].

For related cyclohexyl acetamide structures, common space groups include P2₁/c (monoclinic) with Z = 4 molecules per unit cell [26] [39]. Unit cell dimensions for similar compounds show a-axis values around 14-15 Å, b-axis values of 13-14 Å, and c-axis values of 7-8 Å, with β angles near 102-103 degrees [39].

The refinement statistics for related structures typically show R-factors below 0.05, indicating good agreement between observed and calculated structure factors [26] [27] [28]. Data collection is commonly performed using molybdenum Kα radiation (λ = 0.71073 Å) at room temperature or reduced temperatures [26] [27] [28].

Hydrogen bonding analysis reveals typical N-H···O distances in the range of 2.8-3.0 Å for intermolecular interactions in cyclohexyl acetamide derivatives [26] [28] [39]. These interactions contribute significantly to the crystal packing stability and overall structural organization [26] [28] [39].

The thermal parameters obtained from X-ray refinement provide information about atomic motion within the crystal lattice [26] [27] [28]. The cyclohexyl ring atoms typically exhibit relatively low thermal parameters due to the rigid chair conformation, while more flexible groups may show higher values [26] [27] [28].

Crystallographic ParameterTypical RangeReference Structures
Space GroupP2₁/c (monoclinic) [26] [39]
Z value4 [26] [39]
Unit cell a-axis14-15 Å [39]
Unit cell b-axis13-14 Å [39]
Unit cell c-axis7-8 Å [39]
β angle102-103° [39]
R-factor< 0.05 [26] [27] [28]

Appearance and Organoleptic Properties

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride presents as a white to off-white powder with crystalline characteristics [2]. The compound exhibits typical properties of organic hydrochloride salts, appearing as a fine crystalline solid under standard conditions. Related cyclohexyl acetamide derivatives, such as the free acid form (2-[1-(aminomethyl)cyclohexyl]acetic acid), have been described as displaying an off-white crystalline powder appearance [2], suggesting consistency in the physical presentation across this chemical series.

The compound demonstrates hygroscopic properties typical of hydrochloride salts, necessitating careful storage conditions to prevent moisture absorption. Commercial preparations typically maintain a purity of 95% or higher [3] [4] [5] [6], with the physical form remaining stable under appropriate storage conditions.

Melting Point and Boiling Point

Melting Point: Specific melting point data for 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride were not found in the available literature. However, comparative analysis with structurally related compounds provides relevant context:

CompoundMelting Point (°C)Reference
N-cyclohexylacetamide103 [7]
N-(4-hydroxycyclohexyl)acetamide162 [8]
N-(cyclohexylmethyl)acetamide44.5-46.0 [9]
2-Amino-N-cyclohexylbenzamide153-155 [10]

Boiling Point: No specific boiling point data were identified for the target compound. Related cyclohexyl acetamide derivatives demonstrate the following thermal properties:

CompoundBoiling Point (°C)Reference
N-cyclohexylacetamide291.3 at 760 mmHg [7]
N-(4-hydroxycyclohexyl)acetamide357.2±31.0 at 760 mmHg [8]
N-cyclohexyl-N-methylacetamide249.7 at 760 mmHg [11]

Density and Viscosity

Density: Specific density measurements for 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride were not available in the literature. Comparative data from related compounds indicate:

CompoundDensity (g/cm³)Reference
N-cyclohexylacetamide0.95 [7]
N-(4-hydroxycyclohexyl)acetamide1.1±0.1 [8]
N-(cyclohexylmethyl)acetamide0.932 [12]

Viscosity: No specific viscosity data were identified for the target compound. However, cyclohexylamine demonstrates a viscosity of 2.4 mPa·s at 20°C [13], providing a reference point for the cyclohexyl structural component.

Solubility Profile

Aqueous Solubility

2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride demonstrates enhanced water solubility compared to its free base form due to the presence of the hydrochloride salt . The compound is described as soluble in water, with the ionic nature of the hydrochloride salt facilitating dissolution in aqueous media. This enhanced solubility makes it suitable for various biochemical applications where aqueous compatibility is required .

The solubility enhancement mechanism follows typical patterns observed in pharmaceutical hydrochloride salts, where protonation of the amine group creates a charged species that interacts favorably with water molecules through ion-dipole interactions.

Solubility in Organic Solvents

Limited specific data were available regarding organic solvent solubility for the target compound. However, general patterns for acetamide derivatives indicate:

Acetamide solubility characteristics [15] [16]:

  • Ethanol: 500 g/L
  • Pyridine: 166.67 g/L
  • Chloroform: Soluble
  • Glycerol: Soluble
  • Diethyl ether: Slightly soluble

For pharmaceutical applications, compounds similar to 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride typically show limited solubility in non-polar organic solvents due to their ionic character. The hydrochloride salt form generally reduces solubility in organic solvents compared to the free base form.

Stability Parameters

Thermal Stability

Thermal stability data specifically for 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride were not identified in the literature. However, general principles of acetamide thermal stability provide relevant context:

Acetamide thermal behavior [17]:

  • Acetamide demonstrates thermal stability up to approximately 221°C
  • Decomposition typically occurs above the boiling point
  • Presence of cyclohexyl groups may influence thermal stability patterns

The compound should be stored at room temperature or under refrigerated conditions (4°C) to maintain stability [18] [19]. Standard laboratory storage protocols recommend avoiding elevated temperatures to prevent potential decomposition.

pH Stability Profile

Specific pH stability data for 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride were not available. However, general acetamide stability principles provide guidance:

Acetamide pH stability characteristics [20] [21]:

  • Acetamides are generally stable at neutral pH
  • Acid-catalyzed hydrolysis occurs under strongly acidic conditions
  • Base-catalyzed hydrolysis occurs under strongly alkaline conditions
  • Optimal stability typically occurs in the pH range of 6-8

Studies on related compounds suggest that cyclohexyl-substituted acetamides may demonstrate enhanced stability compared to simple acetamides due to steric protection around the amide bond [20].

Data Summary Table:

PropertyValueData Availability
Molecular FormulaC₉H₁₉ClN₂OConfirmed
Molecular Weight206.71-206.72 g/molConfirmed
Physical FormWhite to off-white powderConfirmed
Water SolubilitySoluble (enhanced by HCl)Confirmed
Storage TemperatureRT or 4°CConfirmed
Melting PointNot specifiedNot available
Boiling PointNot specifiedNot available
DensityNot specifiedNot available
pH Stability RangeNot specifiedNot available

Dates

Last modified: 04-14-2024

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